molecular formula C6H4ClNO4S B086204 3-Nitrobenzenesulfonyl chloride CAS No. 121-51-7

3-Nitrobenzenesulfonyl chloride

Cat. No. B086204
CAS RN: 121-51-7
M. Wt: 221.62 g/mol
InChI Key: MWWNNNAOGWPTQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A green synthesis method has significantly reduced the production of acidic waste gas and wastewater by 40%, with a product yield of 89.80% by using a self-produced catalyst and sulfonation agent. This method represents an environmentally friendly approach to producing 3-nitrobenzenesulfonyl chloride, highlighting the industry's shift towards sustainable manufacturing processes (Chen Zhong-xiu, 2009).

Molecular Structure Analysis

Quantum-chemical simulations have elucidated the mechanisms of 3-nitrobenzenesulfonic acid chloride's interactions with benzoic and benzenesulfonic acids amides. These studies reveal the bimolecular concerted mechanism of nucleophilic substitution SN2, providing insight into the molecular structure and reaction pathways of 3-nitrobenzenesulfonyl chloride (L. B. Kochetova et al., 2020).

Chemical Reactions and Properties

3-Nitrobenzenesulfonyl chloride undergoes various chemical reactions, including the synthesis of derivatives such as 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes. These reactions showcase the chemical versatility and reactivity of 3-nitrobenzenesulfonyl chloride as a functional intermediate in organic synthesis (Xuefei Bao et al., 2017).

Physical Properties Analysis

The physical properties of 3-nitrobenzenesulfonyl chloride, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. Although specific studies on these properties were not directly found in the current search, they are typically determined experimentally and are essential for the safe and effective use of the compound in industrial and laboratory settings.

Chemical Properties Analysis

The chemical properties of 3-nitrobenzenesulfonyl chloride, including its reactivity with different nucleophiles, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are fundamental to its wide range of applications in chemical synthesis. Studies, like the oxidation of benzylic methylene compounds to ketones using 2-nitrobenzene peroxysulfonyl radical formed from its chloride and superoxide, highlight its reactivity and potential for creating valuable chemical products (Yong Hae Kim et al., 1989).

Scientific Research Applications

  • Green Synthesis Method : Chen Zhong-xiu (2009) developed a novel green synthesis method for 3-Nitrobenzenesulfonyl chloride, significantly reducing the amount of acidic waste gas and waste water by 40% and achieving a high product yield of 89.80% (Chen Zhong-xiu, 2009).

  • Solid-Phase Synthesis : Fülöpová and Soural (2015) utilized polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

  • Enhancing Estrogen Detection in LC-MS : Higashi et al. (2006) reported that 4-nitrobenzenesulfonyl chloride, among other reagents, significantly increased the detection responses of estrogens in biological fluids when using liquid chromatography–mass spectrometry combined with derivatization (Higashi et al., 2006).

  • Quantum-chemical Simulation : Kochetova, Kustova, and Kruglyakova (2020) conducted a quantum-chemical simulation to study the mechanisms of 3-nitrobenzenesulfonic acid chloride interactions with benzoic and benzenesulfonic acids amides in the gas phase, revealing bimolecular concerted mechanism of nucleophilic substitution SN2 (Kochetova, Kustova, & Kruglyakova, 2020).

  • Application in Drug Synthesis : Li, Xu, and Zhang (2012) demonstrated the use of 3-nitrobenzenesulfonyl chloride in the synthesis of Clopidrogel, an antiplatelet drug, through the formation of a specific intermediate compound (Li, Xu, & Zhang, 2012).

  • Detection and Analysis Techniques : Cao (2001) developed a normal phase HPLC method for the simultaneous determination of meta-nitrobenzenesulfonyl chloride and para-nitrobenzenesulfonyl chloride, including their hydrolyzed acid products (Cao, 2001).

Safety And Hazards

3-Nitrobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Inhalation can cause respiratory irritation. Contact with water liberates toxic gas .

Relevant Papers 3-Nitrobenzenesulfonyl chloride has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine . It is also an important precursor for the preparation of dyes .

properties

IUPAC Name

3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWNNNAOGWPTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059526
Record name Benzenesulfonyl chloride, 3-nitro-
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Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzenesulfonyl chloride

CAS RN

121-51-7
Record name 3-Nitrobenzenesulfonyl chloride
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 3-nitro-
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Record name Benzenesulfonyl chloride, 3-nitro-
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Record name 3-nitrobenzenesulphonyl chloride
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Record name 3-NITROBENZENESULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

123.1 g (1.0 mol) of nitrobenzene are allowed to run rapidly into 582.5 g (5.0 mol) of chlorosulfonic acid and 1 g of sulfamic acid at room temperature. The mixture is then heated to 105° C. and stirred at this temperature for 6 hours. For working up, the reaction mixture is dripped into ice water. The precipitated crystals are filtered off with suction and washed with water. 194.6 g of dry 3-nitrobenzenesulfonyl chloride having a melting point of 59°-61° C., corresponding to a yield of 87.8% of theory, are obtained.
Quantity
123.1 g
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reactant
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582.5 g
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1 g
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ice water
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Synthesis routes and methods III

Procedure details

123.1 g (1.0 mol) of nitrobenzene and 582.5 g (5.0 mol) of chlorosulfonic acid are reacted as described in Example 20, but without addition of sulfamic acid. 175.1 g of dry 3-nitrobenzenesulfonyl chloride, corresponding to a yield of 79.0% of theory, are obtained.
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123.1 g
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582.5 g
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Synthesis routes and methods IV

Procedure details

123.1 g (1.0 mol) of nitrobenzene was added dropwise at 112° C. to 521.0 g (4.4 mol) of chlorosulfonic acid over the course of 4 hours. The mixture was then stirred at this temperature for 4 hours. After it had been cooled to 70° C., 110.0 g (0.92 mol) of thionyl chloride were added dropwise over the course of 2 hours. The reaction mixture was then stirred at this temperature until evolution of gas had ended. It was then cooled and discharged at 5° C. into ice-water. The precipitated 3-nitrobenzenesulfonyl chloride was then filtered off with suction and washed with water and with sodium hydrogen carbonate. 237.5 g of moist 3-nitrobenzenesulfonyl chloride having a purity of 89.9% were obtained in this manner. The dry content was 213.5 g, which corresponds to a yield of 96.3%.
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123.1 g
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4.4 mol
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110 g
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ice water
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Synthesis routes and methods V

Procedure details

Chlorosulfonic acid (475 g) was taken in a 1 L three neck round bottom flask equipped with a guard tube and liquid addition funnel. Chlorosulfonic acid was cooled in an ice bath to 5-10° C. and nitrobenzene was added to the acid slowly, at such a rate that the temperature is maintained below 10° C. Reaction mixture was then brought to 25° C. and then slowly heated in an oil bath to 80-85° C. Reaction mixture was stirred further at 80-85° C. for 3 hours. After the completion of reaction (TLC), the reaction mixture was cooled to 10° C. and poured onto the ice-water mixture along with stirring and maintaining the temperature below 10° C.; the resulting slurry is then filtered on buchner funnel. Solid cake on funnel is washed with 500 mL of water. Resulting solid cake is dried on phosphorous pentoxide in a desiccator to obtain the D1 as off white solid.
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475 g
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three
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitrobenzenesulfonyl chloride
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Citations

For This Compound
287
Citations
A Morscher, MVN de Souza, JL Wardell… - Acta Crystallographica …, 2018 - scripts.iucr.org
… Salt (I) arose from an unexpected reaction of 2-hydrazinylbenzothiazole with the acetone solvent in the presence of 3-nitrobenzenesulfonyl chloride, whereas (II) and (III) were …
Number of citations: 5 scripts.iucr.org
AR Katritzky, J Wu, S Rachwal… - Synthetic …, 1993 - Taylor & Francis
… Evaporation of the solvent gave a mixture of 4-methoxy-3-nitrobenzenesulfonyl chloride (7) and 4-hydroxy3-nitrobenzenesulfonyl chloride (2) (1.58 g, molar ratio 8515) as a brown oil. …
Number of citations: 2 www.tandfonline.com
TP Kustova, NA Sundeeva - Russian journal of general chemistry, 2004 - Springer
A comparative study is made of the solvent effect on the kinetics of arylsulfonation of benzhydrazide with 3-nitrobenzenesulfonyl chloride in aqueous-organic solutions (water-2-propanol…
Number of citations: 1 link.springer.com
J Rosevear, JFK Wilshire - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… No-nitrophenylcarbamate with chlorosulfonic acid because partial loss of the N-ethoxycarbonyl group occurred (see Experimental) to give 4-amino-3-nitrobenzenesulfonyl chloride …
Number of citations: 3 www.publish.csiro.au
N Vembu, M Nallu, EC Spencer… - … Section E: Structure …, 2003 - scripts.iucr.org
In the title compound, C6H4ClNO4S, the molecular structure and molecular packing in the crystal are stabilized by C—H⋯ O interactions. The C—H⋯ O interactions form S (5) and R12 …
Number of citations: 9 scripts.iucr.org
TP Kustova, LB Kochetova, AA Kruglyakova - Russian Journal of Organic …, 2021 - Springer
… 1 ) for the reaction of benzamide with 3-nitrobenzenesulfonyl chloride in aqueous 1,4-dioxane … -phase reaction of benzamide with 3-nitrobenzenesulfonyl chloride has been simulated at …
Number of citations: 4 link.springer.com
N Vembu, M Nallu, EC Spencer… - … Section E: Structure …, 2003 - scripts.iucr.org
… The molecular and crystal structure of 3-nitrobenzenesulfonyl chloride has recently been reported (… its structural parameters with those of its precursor, 3-nitrobenzenesulfonyl chloride. …
Number of citations: 10 scripts.iucr.org
EM Levi, P Kovacic, JF Gormish - Tetrahedron, 1970 - Elsevier
… 3-Nitrobenzenesulfonyl chloride (Eastman) was recrystallized from CC&. mp 62-63”. Naphthalene (Mallinckruodt, purified), acetonitrile (Mallinckrodt, Nanograde), and toluene (…
Number of citations: 9 www.sciencedirect.com
DC Wang, T Yao, GF Qian, LX Pu, S Yao… - Journal of the Chilean …, 2015 - SciELO Chile
… 2-nitrobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride were purchased from Asta Tech (Chengdu, China). Triethylamine, isobutyl …
Number of citations: 2 www.scielo.cl
WS Saari, JE Schwering, PA Lyle… - Journal of medicinal …, 1991 - ACS Publications
… The solution was stirred in an ice bath under N2 while a solution of 4chloro-3-nitrobenzenesulfonyl chloride (24 g, 92 mmol) in THF (130 mL) was added dropwise over 2 h. After …
Number of citations: 4 pubs.acs.org

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